Boiling Point Elevation by Intramolecular H‑Bonding
Methyl 5‑hydroxy‑2‑nitrobenzoate exhibits a predicted boiling point of 381.8 ± 27.0 °C, whereas the regioisomer methyl 2‑hydroxy‑5‑nitrobenzoate boils at only 328.7 ± 27.0 °C . The ~53 °C increase is attributed to the ortho‑nitro/hydroxy arrangement that favours a six‑membered intramolecular hydrogen bond, reducing the compound’s vapour pressure and enhancing thermal stability relative to the para‑nitro isomer .
| Evidence Dimension | Boiling point (predicted) |
|---|---|
| Target Compound Data | 381.8 ± 27.0 °C |
| Comparator Or Baseline | Methyl 2‑hydroxy‑5‑nitrobenzoate (CAS 17302‑46‑4): 328.7 ± 27.0 °C |
| Quantified Difference | +53.1 °C (target higher) |
| Conditions | Predicted values (ACD/Labs or equivalent in silico method) |
Why This Matters
Higher boiling point indicates lower volatility and greater thermal robustness during high‑temperature synthetic steps, reducing loss and improving yield consistency in scale‑up.
